Propyl 3-propyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
propyl 3-propyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-7-12-11-8-5-6-9-13(11)16-14(12)15(17)18-10-4-2/h5-6,8-9,16H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYPHVUTHNFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 3-propyl-1H-indole-2-carboxylate is a member of the indole family, known for its diverse biological activities and therapeutic potential. This compound's structure includes a propyl group attached to the indole ring, which contributes to its pharmacological properties. Recent studies have highlighted its potential in various medical applications, including neuroprotection, anti-cancer effects, and antiviral activity.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : Approximately 203.24 g/mol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies .
Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it can mitigate neuronal damage caused by oxidative stress and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
Anticancer Activity
This compound has been evaluated for its anticancer properties. It exhibits activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a recent study reported that derivatives of indole compounds, including this one, showed significant cytotoxic effects on cancer cells .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Specifically, derivatives of indole-2-carboxylic acid have demonstrated effectiveness against HIV-1 integrase, with IC50 values indicating strong inhibitory effects on viral replication .
Case Studies
Several case studies have explored the biological activities of this compound:
- Neuroprotection in Animal Models :
- In a study involving mice exposed to neurotoxic agents, administration of the compound resulted in reduced neuronal death and improved cognitive function compared to control groups .
- Anticancer Efficacy :
- Antiviral Mechanism :
Research Findings Summary
Scientific Research Applications
Antiviral Applications
HIV-1 Integrase Inhibition
Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including propyl 3-propyl-1H-indole-2-carboxylate, in inhibiting HIV-1 integrase. This enzyme is crucial for the viral replication process, making it a significant target for antiviral drug development.
- Mechanism of Action : The compound interacts with the active site of HIV-1 integrase by chelating magnesium ions, which are essential for the enzyme's activity. Structural modifications at the C3 position of the indole core have been shown to enhance binding affinity and inhibitory potency. For instance, one derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .
| Compound | IC50 Value (μM) | Structural Modification |
|---|---|---|
| This compound | TBD | Long-chain aliphatic groups at C3 |
| Derivative 20a | 0.13 | Enhanced hydrophobic interactions |
Cancer Therapeutics
Mcl-1 Protein Inhibition
Another area of research involves the inhibition of Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a critical role in cancer cell survival. Indole derivatives have been synthesized to target this protein effectively.
- Binding Affinity : Compounds designed from the indole scaffold have demonstrated single-digit nanomolar binding affinities to Mcl-1, suggesting their potential as therapeutic agents in cancer treatment .
| Compound | Binding Affinity (nM) | Target Protein |
|---|---|---|
| Tricyclic Indole Derivative | <10 | Mcl-1 |
| This compound | TBD | TBD |
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Studies on substituted indole derivatives have provided insights into how modifications can enhance efficacy.
- Key Findings : Modifications at positions C2 and C6 of the indole core significantly influence binding interactions with target proteins. For example, halogen substitutions at these positions have been shown to improve inhibitory effects against integrase and Mcl-1 .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: HIV Integrase Inhibition
A series of indole derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. The study found that introducing bulky groups at the C3 position improved both binding affinity and antiviral activity.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that certain indole derivatives could induce apoptosis in Mcl-1 dependent cells, indicating their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Propyl 3-propyl-1H-indole-2-carboxylate belongs to a class of indole-2-carboxylate esters. Key structural analogs include:
Ethyl 3-propyl-1H-indole-2-carboxylate (CAS 57268-97-0): Differs in the ester group (ethyl vs. propyl), resulting in a lower molecular weight (C₁₄H₁₇NO₂ vs. C₁₅H₁₉NO₂) and reduced lipophilicity .
Methyl 1-methyl-β-carboline-3-carboxylate : A β-carboline analog with a methyl ester and methyl substituent, demonstrating the influence of heterocyclic core variations on bioactivity .
3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids : Derivatives with amide functionalities, showcasing the versatility of indole-2-carboxylic acid in generating bioactive molecules .
Physicochemical Properties
The ester chain length and substituent positions significantly impact physicochemical behavior:
*Inferred properties based on structural trends.
- Thermal Behavior: Propyl-substituted compounds in hybrid organic-inorganic crystals exhibit lower melting points due to weaker intermolecular interactions (e.g., absence of S/S contacts in propyl vs. ethyl analogs) .
Preparation Methods
Preparation Methods of Propyl 3-propyl-1H-indole-2-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Construction of the indole core with substitution at the 3-position by a propyl group.
- Introduction of the carboxylate functionality at the 2-position.
- Esterification of the carboxylic acid with propyl alcohol to form the propyl ester.
Detailed Synthetic Routes
Synthesis via Hydrolysis and Esterification
A common approach starts from ethyl 3-propyl-1H-indole-2-carboxylate, which undergoes hydrolysis to yield the corresponding indole-2-carboxylic acid intermediate. This acid is then esterified with propanol under acidic conditions to form the target propyl ester.
- Hydrolysis Step: Ethyl 3-propyl-1H-indole-2-carboxylate is refluxed with sodium hydroxide in ethanol, converting the ester to the corresponding carboxylic acid.
- Esterification Step: The resulting indole-2-carboxylic acid is reacted with propyl alcohol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid to yield this compound.
Reaction conditions typically involve refluxing in ethanol for 2 hours during hydrolysis and acid-catalyzed esterification at elevated temperatures to optimize yield and purity.
Hemetsberger–Knittel Indole Synthesis
An alternative synthetic route involves the Hemetsberger–Knittel reaction, which allows the construction of the indole ring system with substitution at the 3-position:
- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with an appropriate substituted benzaldehyde to form methyl-2-azidocinnamate.
- Step 2: Thermolysis of the azide intermediate to induce cyclization and form the indole-2-carboxylate core.
- Step 3: Subsequent functional group transformations to introduce the propyl substituent at the 3-position and esterify the 2-carboxylate.
This method provides a route to access indole-2-carboxylates with diverse substituents and has been optimized for reaction temperature, stoichiometry, and concentration to maximize yield.
One-Step Catalytic Reaction from Indole-3-Carboxylic Acid Derivatives
A patented method describes a one-step catalytic reaction involving substituted indole-3-carboxylic acids and substituted o-phenylenediamines in a solvent medium:
- The molar ratio of substituted o-phenylenediamine to substituted indole-3-carboxylic acid ranges from 1:0.5 to 3.
- Reaction temperature varies between 50°C and 200°C.
- Reaction time spans from 1 to 9 hours.
- Post-reaction treatment involves pH adjustment under ice bath conditions and recrystallization from ethanol to purify the product.
Although this method is more general for indole derivatives, it provides insights into efficient synthetic routes for substituted indoles, potentially adaptable for this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrolysis & Esterification | Ethyl 3-propyl-1H-indole-2-carboxylate | Hydrolysis with NaOH; esterification | Reflux in EtOH (2h); acid catalysis | Straightforward; good yield | Requires intermediate isolation |
| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate, substituted benzaldehyde | Knoevenagel condensation; thermolysis; cyclization | Controlled temp; reflux; stoichiometry optimized | Versatile for substitutions | Multi-step; requires optimization |
| One-Step Catalytic Reaction | Substituted indole-3-carboxylic acid, o-phenylenediamine | Catalytic reaction in solvent; recrystallization | 50-200°C; 1-9h; pH adjustment | Efficient; fewer steps | General for indoles; less specific |
Research Findings and Optimization Notes
- The hydrolysis of ethyl esters to acids followed by esterification is a well-established method providing reliable yields for indole-2-carboxylate derivatives.
- The Hemetsberger–Knittel reaction offers a flexible synthetic route to modify the indole ring at multiple positions, including the 3-position propyl substitution, but requires careful control of reaction parameters to maximize product yield and purity.
- The one-step catalytic method emphasizes reaction efficiency and scalability, with reaction temperature and time being critical parameters. Post-reaction pH adjustment and recrystallization are essential for product purification.
- Structural variation at the 3-position of indole-2-carboxylates significantly influences biological activity, favoring linear alkyl groups such as propyl, which justifies the synthetic focus on this substitution.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing Propyl 3-propyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using intermediates like 3-formyl-1H-indole-2-carboxylate derivatives. Refluxing with sodium acetate in acetic acid (3–5 hours) is effective for forming crystalline products, followed by recrystallization using solvents such as ethanol or DMF/acetic acid mixtures to enhance purity . Optimization can employ factorial experimental designs (e.g., Box–Behnken method) to assess variables like catalyst concentration, temperature, and reaction time, ensuring maximal yield and minimal by-products .
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
- Methodology :
- Crystallography : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) to confirm molecular geometry .
- Chromatography : Reverse-phase HPLC with acetonitrile/water mobile phases (adjusted with phosphoric acid) can assess purity .
- Spectroscopy : Compare experimental -NMR and IR spectra with computational predictions (e.g., DFT calculations) .
- Melting Point Analysis : Cross-reference observed melting points with literature values (e.g., ~280–290°C for similar indole carboxylates) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting thermal stability and decomposition pathways of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level can calculate bond dissociation energies (BDEs) to identify weak bonds (e.g., ester C–O or indole C–N bonds). Transition state analysis for pyrolysis pathways (e.g., homolytic cleavage of ONO groups in analogous esters) reveals dominant decomposition products like CO and propene derivatives . Validate predictions using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS).
Q. How can ring puckering analysis elucidate conformational dynamics of the indole moiety in this compound?
- Methodology : Apply Cremer-Pople puckering coordinates to quantify non-planarity in the indole ring. Define a mean plane via least-squares fitting of atomic coordinates (from crystallography or DFT-optimized structures), then calculate puckering amplitude () and phase angle () to classify distortions (e.g., envelope or twist conformations) . Compare with torsion angle-based analyses to resolve ambiguities in pseudorotation pathways.
Q. How should researchers address discrepancies in crystallographic data during structural refinement?
- Methodology :
- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .
- Refinement Strategies : Iteratively adjust SHELXL parameters (e.g., H-atom positioning, anisotropic displacement models) while cross-validating against spectroscopic data .
- Twinned Data Handling : For partially overlapping reflections, employ SHELXD/SHELXE to deconvolute contributions from multiple crystal domains .
Data Contradictions and Resolution
Q. How can conflicting data on mutagenic potential of structurally related esters inform toxicity studies of this compound?
- Methodology : While Propyl Gallate enhances mutagenicity of 4-NQO in S. typhimurium TA98/TA100 strains via metabolic interference , extrapolate cautiously to indole carboxylates. Conduct Ames tests with/without metabolic activation (S9 fraction) to assess direct vs. indirect mutagenicity. Pair with computational toxicity prediction tools (e.g., QSAR models) to prioritize in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
